
2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C4H5BrN2S and its molecular weight is 193.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical and Pharmacological Significance
2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole is part of the broader class of 1,3,4-thiadiazole derivatives. These compounds are crucial in medicinal chemistry due to their diverse biological activities and potential as pharmacological agents. Various studies have highlighted the pharmacological significance of 1,3,4-thiadiazole derivatives, focusing on their therapeutic applications across different medical fields.
Pharmacological Activities of Thiadiazole Derivatives :
- Thiadiazole derivatives, including the this compound, are known for their extensive pharmacological activities. They are studied for their potential anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The presence of a toxophoric N2C2S moiety in these compounds is believed to contribute to these properties. The development of hybrid molecules by combining different molecules in one frame may lead to compounds with interesting biological profiles, offering a versatile platform for drug development (Mishra et al., 2015).
Synthetic Methods and Biological Significance :
- The synthesis and biological significance of 1,3,4-thiadiazolines and related compounds have been extensively studied. These heterocyclic compounds are primarily obtained from the cyclization reactions of thiosemicarbazone under various conditions. Significant emphasis is placed on their pharmaceutical significance, especially regarding their biological activity against different fungal and bacterial strains (Yusuf & Jain, 2014).
Biological Activity and Pharmacological Potential :
- The biological activity of non-condensed heterocyclic systems based on 1,3,4-thia(oxa)diazole rings is crucial for modern bioorganic and medicinal chemistry. These systems have been identified as significant structural components of biological agents with diverse pharmacological activities. The combination of 1,3,4-thiadiazole or 1,3,4-oxadiazole core with various heterocycles often leads to a synergistic effect in many cases, making these scaffolds important heterocyclic fragments for constructing new drug-like molecules (Lelyukh, 2019).
Anesthetic and Anti-inflammatory Agents :
- Heterocyclic systems containing fragments of triazole and thiadiazole have shown a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant activities. These compounds are a significant source of promising analgesic and/or anti-inflammatory agents, displaying high selectivity of action, low toxicity, and effects comparable with standard drugs (Koval et al., 2022).
Propriétés
IUPAC Name |
2-(bromomethyl)-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c1-3-6-7-4(2-5)8-3/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJWTXBNPGZMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2567273.png)

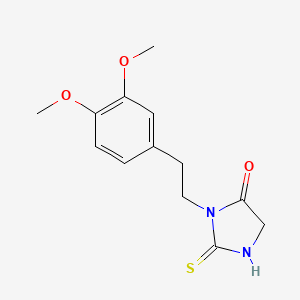

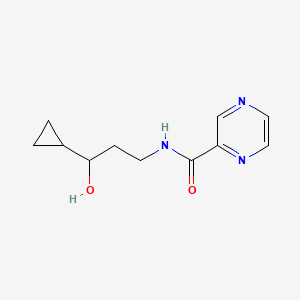
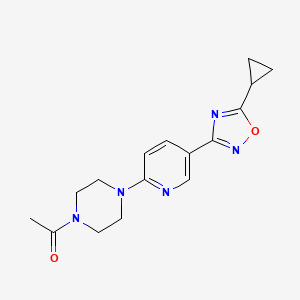
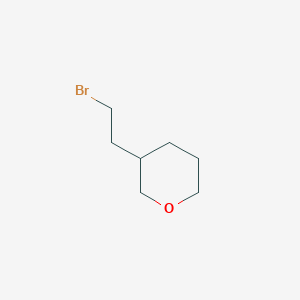
![4-(N,N-dimethylsulfamoyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2567283.png)
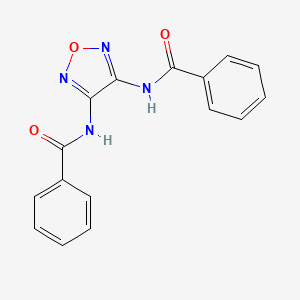

![1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid](/img/structure/B2567288.png)
![1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2567290.png)
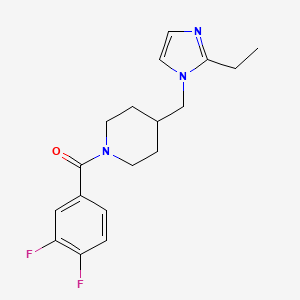
![4-[Chloro(difluoro)methyl]-2-hydroxy-6-methylnicotinonitrile](/img/structure/B2567294.png)
